molecular formula C27H28BrN3O3 B15155092 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate

Cat. No.: B15155092
M. Wt: 522.4 g/mol
InChI Key: ZKVWCPZMJCBNKG-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a benzoate ester, along with a bromobenzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Bromobenzamide Formation: The bromobenzamide moiety is synthesized by reacting 4-bromobenzoic acid with an amine, such as aniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Coupling Reactions: The benzylated piperazine and bromobenzamide intermediates are coupled together using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE: Similar structure but with a chlorine atom instead of bromine.

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE: Similar structure but with a fluorine atom instead of bromine.

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-IODOBENZAMIDO)BENZOATE: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C27H28BrN3O3

Molecular Weight

522.4 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C27H28BrN3O3/c1-2-34-27(33)22-10-13-25(24(18-22)29-26(32)21-8-11-23(28)12-9-21)31-16-14-30(15-17-31)19-20-6-4-3-5-7-20/h3-13,18H,2,14-17,19H2,1H3,(H,29,32)

InChI Key

ZKVWCPZMJCBNKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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